(1-(Thiazol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride
Overview
Description
(1-(Thiazol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H18ClN3S. It is a derivative of piperidine and contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Thiazol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:
Thiazole Derivative Synthesis: The thiazole ring is synthesized using appropriate starting materials such as thiourea and α-haloketones.
Piperidine Derivative Synthesis: Piperidine is reacted with suitable reagents to introduce the desired functional groups.
Coupling Reaction: The thiazole derivative is then coupled with the piperidine derivative under specific reaction conditions, often involving the use of a catalyst and a solvent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the synthesized compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure consistent quality and yield. The process involves careful monitoring of reaction conditions, such as temperature, pressure, and pH, to optimize the production.
Chemical Reactions Analysis
Types of Reactions: (1-(Thiazol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with different oxidation states of sulfur and nitrogen.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with new substituents at specific positions.
Scientific Research Applications
(1-(Thiazol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate the effects of thiazole derivatives on various biological systems.
Industry: The compound can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which (1-(Thiazol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions. The compound may interact with enzymes, receptors, or other biomolecules to produce its effects.
Comparison with Similar Compounds
(1-(Thiazol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
Thiazole derivatives: Other thiazole-containing compounds with different substituents and functional groups.
Piperidine derivatives: Piperidine-based compounds with various modifications.
Hydrochloride salts: Other hydrochloride salts of organic compounds.
The uniqueness of this compound lies in its specific combination of the thiazole ring and piperidine structure, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(1,3-thiazol-5-ylmethyl)piperidin-4-yl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.ClH/c11-5-9-1-3-13(4-2-9)7-10-6-12-8-14-10;/h6,8-9H,1-5,7,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTVHGQTOHYCQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CN=CS2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261231-60-0 | |
Record name | 4-Piperidinemethanamine, 1-(5-thiazolylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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